molecular formula C12H17NO2 B5774964 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide

Cat. No. B5774964
M. Wt: 207.27 g/mol
InChI Key: UBLTZJDQWWLMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. It was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. DMXAA has been found to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide is not fully understood, but it is thought to act through the activation of the immune system and the induction of tumor necrosis. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been shown to induce the production of interferon-alpha (IFN-alpha), which can enhance the anti-tumor activity of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-alpha, as well as the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can inhibit the growth of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have potent anti-tumor activity in preclinical models, making it a promising candidate for further study. However, 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has some limitations for use in lab experiments. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have variable activity in different tumor types, making it less effective in some cases.

Future Directions

There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. One area of research is the development of new formulations of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide treatment. This could help to identify patients who are most likely to benefit from treatment with 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. Finally, there is ongoing research into the use of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy, to enhance their anti-tumor activity.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride, followed by reaction with dimethylamine. The resulting product is then treated with sodium hydroxide to yield 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. The synthesis of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been extensively studied for its potential as an anti-cancer drug. It has been found to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy. In addition to its anti-cancer activity, 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to have anti-inflammatory and anti-angiogenic effects.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-6-11(10(2)7-9)15-8-12(14)13(3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLTZJDQWWLMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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